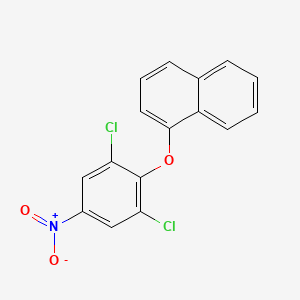
4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl is a unique organoboron compound characterized by its three-membered boron-oxygen ring structure and the presence of fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl typically involves the reaction of boron trifluoride with suitable organic precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boron-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: Fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of functionalized boron compounds .
Applications De Recherche Scientifique
4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based drug delivery systems.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl involves its interaction with various molecular targets. In organic synthesis, it acts as a boron source, facilitating the formation of carbon-boron bonds. In biological systems, its mechanism may involve the delivery of boron atoms to specific cellular targets, enhancing the efficacy of BNCT .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Difluoro-2,3,5,6-tetraiodo-benzene: Another fluorinated boron compound with different reactivity and applications.
3,6-Dibromo-4,5-difluoro-1,2-phenylenediamine: A fluorinated aromatic compound used in different chemical contexts.
Poly(4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene): A fluorinated polymer with applications in materials science.
Uniqueness
4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl is unique due to its three-membered boron-oxygen ring structure and the presence of fluorine atoms. This combination imparts specific reactivity and stability, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
57328-69-5 |
|---|---|
Formule moléculaire |
B3F2O3 |
Poids moléculaire |
118.4 g/mol |
InChI |
InChI=1S/B3F2O3/c4-2-6-1-7-3(5)8-2 |
Clé InChI |
YQVQTUVESYWMDU-UHFFFAOYSA-N |
SMILES canonique |
[B]1OB(OB(O1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)


-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)

![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)

